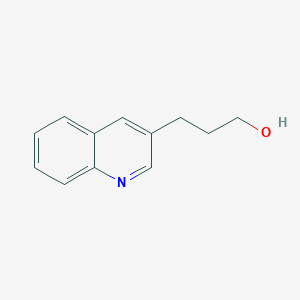

3-(Quinolin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-quinolin-3-ylpropan-1-ol |

InChI |

InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2 |

InChI Key |

VGNXCIFPHCFVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Quinolin 3 Yl Propan 1 Ol and Its Analogs

Functional Group Transformations and Derivatization Strategies

Formation of Complex Quinoline-Propanol Hybrid Structures

The creation of hybrid molecules by linking a quinoline (B57606) core, specifically functionalized with a propanol (B110389) side chain at the 3-position, to other pharmacologically active moieties is a strategic approach to developing novel therapeutic agents. While direct synthetic routes starting from 3-(quinolin-3-yl)propan-1-ol to form complex hybrids are not extensively detailed in the reviewed literature, the functionalization of the quinoline ring at the C-3 position is a well-established field, offering plausible pathways for such constructions.

Methodologies for the regioselective synthesis of C-3 functionalized quinolines often involve metal-free approaches, such as the [4+2] hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. organic-chemistry.org This method provides a pathway to introduce a variety of substituents at the 3-position of the quinoline ring, which could subsequently be modified to include a propanol linker.

Once the this compound scaffold is obtained, the terminal hydroxyl group serves as a versatile handle for further chemical modifications. Standard organic reactions can be employed to couple this primary alcohol with other molecular fragments, leading to the formation of complex hybrid structures. For instance, esterification or etherification reactions can link the quinoline-propanol moiety to other heterocyclic systems, such as chalcones, triazoles, or coumarins, which are known for their diverse biological activities.

The following table outlines potential synthetic strategies for creating complex quinoline-propanol hybrid structures, based on established methods for quinoline functionalization and hybrid synthesis.

| Hybrid Type | Potential Synthetic Strategy | Key Reactions |

| Quinoline-Chalcone | Esterification of this compound with a chalcone (B49325) carboxylic acid derivative. | Fischer Esterification, Steglich Esterification |

| Quinoline-Triazole | "Click" chemistry involving a terminal alkyne-functionalized quinoline-propanol derivative and an azide-containing moiety. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Quinoline-Coumarin | Etherification of this compound with a halogenated coumarin (B35378) derivative. | Williamson Ether Synthesis |

These strategies, while inferred from general knowledge of organic synthesis and the reactivity of the involved functional groups, provide a conceptual framework for the rational design and synthesis of novel, complex quinoline-propanol hybrid molecules.

Metabolic Transformations in Preclinical In Vitro Studies

The metabolic fate of quinoline derivatives is a critical aspect of their preclinical evaluation, as metabolism can significantly influence their efficacy and safety profiles. In vitro studies using liver microsomes are a standard method to investigate the metabolic pathways of new chemical entities. For quinoline-based compounds, metabolism is often mediated by cytochrome P450 (CYP) enzymes.

Studies on the in vitro metabolism of 2-substituted quinolines have shown that biotransformation primarily occurs through hydroxylation of the alkyl side chain. researchgate.netresearchgate.net For instance, with a 2-n-propylquinoline, microsomal incubations led mainly to the hydroxylation of the propyl side chain, a reaction involving multiple cytochrome isoforms, predominantly CYP2B1, CYP2A6, and CYP1A1. researchgate.net Minor metabolites resulting from hydroxylation on the quinoline ring were also observed. researchgate.net These hydroxylated products can then undergo further conjugation with glucuronic acid in hepatocyte incubations. researchgate.net

Similarly, for quinoline 3-carboxamide derivatives, in vitro metabolism in liver microsomes from various species demonstrated that the compounds were metabolized by cytochrome P450 enzymes, leading to hydroxylated and dealkylated metabolites. nih.gov

Based on these findings, the expected in vitro metabolic transformations of this compound would likely involve the following pathways:

Oxidation of the Propanol Side Chain: The primary alcohol of the propanol side chain is susceptible to oxidation to the corresponding aldehyde and subsequently to the carboxylic acid, 3-(quinolin-3-yl)propanoic acid.

Hydroxylation of the Propanol Side Chain: Hydroxylation could occur at the α or β positions of the propanol chain.

Hydroxylation of the Quinoline Ring: The quinoline nucleus itself can be hydroxylated at various positions. For the parent compound quinine, 3-hydroxylation is a major metabolic pathway mediated by CYP3A4. nih.gov

Conjugation Reactions: The hydroxyl groups (the original one and any newly formed ones) can undergo Phase II metabolism, primarily glucuronidation, to form more water-soluble metabolites for excretion.

The following table summarizes the probable metabolic transformations of this compound based on in vitro studies of analogous quinoline derivatives.

| Metabolic Pathway | Probable Metabolite(s) | Key Enzymes |

| Side Chain Oxidation | 3-(Quinolin-3-yl)propanal, 3-(Quinolin-3-yl)propanoic acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Cytochrome P450 |

| Side Chain Hydroxylation | 3-(Quinolin-3-yl)propane-1,2-diol, 3-(Quinolin-3-yl)propane-1,3-diol | Cytochrome P450 |

| Ring Hydroxylation | Hydroxylated-3-(quinolin-3-yl)propan-1-ol isomers | Cytochrome P450 (e.g., CYP3A4) |

| Glucuronidation | Glucuronide conjugates of the parent compound and its hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

These predicted metabolic pathways provide a foundation for understanding the potential in vivo fate of this compound and its analogs, guiding further drug development and toxicological assessments.

Advanced Spectroscopic and Analytical Characterization of Quinoline Propanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Quinolin-3-yl)propan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. tsijournals.comipb.pt

In the ¹H NMR spectrum of a related compound, propan-1-ol, the protons of the propyl group exhibit characteristic signals. docbrown.info For this compound, the protons on the quinoline (B57606) ring would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the heterocyclic ring. The protons of the propanol (B110389) side chain would appear at higher field (lower ppm values). The methylene (B1212753) group adjacent to the quinoline ring would likely resonate at a different chemical shift than the methylene group adjacent to the hydroxyl group due to the differing electronic environments. The hydroxyl proton itself would present as a broad singlet, the position of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the quinoline ring would generate signals in the downfield region, typically between 120 and 150 ppm. The three distinct carbon atoms of the propanol side chain would each produce a separate signal at higher field, with the carbon atom bonded to the electronegative oxygen atom of the hydroxyl group appearing at a lower field compared to the other two alkyl carbons. docbrown.info The specific chemical shifts are influenced by the proximity to the quinoline ring and the hydroxyl group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structural assignments by establishing correlations between coupled protons and between protons and carbons over two or three bonds, respectively. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline and Propanol Moieties

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| -CH₂- (adjacent to quinoline) | ~2.8 - 3.2 | ~30 - 35 |

| -CH₂- | ~1.8 - 2.2 | ~30 - 35 |

| -CH₂-OH | ~3.5 - 3.8 | ~60 - 65 |

| -OH | Variable, broad | - |

Note: The exact chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. nih.govfilab.fr This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. savemyexams.comlibretexts.org For instance, the loss of a water molecule (H₂O, mass 18) from the propanol side chain is a common fragmentation for alcohols. savemyexams.com Cleavage of the C-C bonds in the propanol chain can also occur, leading to characteristic fragment ions. For example, cleavage of the bond between the first and second carbon of the propanol chain could result in a fragment corresponding to the quinolin-3-ylmethyl cation. The fragmentation of propan-1-ol itself often shows a base peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. docbrown.info

Table 2: Predicted HRMS Data and Potential Fragment Ions for this compound (C₁₂H₁₃NO)

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₂H₁₄NO⁺ | 188.1070 | Protonated molecular ion |

| [M+Na]⁺ | C₁₂H₁₃NNaO⁺ | 210.0889 | Sodiated molecular ion |

| [M-H₂O]⁺ | C₁₂H₁₁N⁺ | 170.0964 | Loss of water |

| [M-C₃H₇O]⁺ | C₉H₆N⁺ | 128.0495 | Loss of propanol side chain |

Note: The predicted m/z values are calculated based on the monoisotopic masses of the elements. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub In the IR spectrum of this compound, several characteristic absorption bands would be expected.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. libretexts.org C-H stretching vibrations of the aromatic quinoline ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic propanol chain would be observed in the 2850-2960 cm⁻¹ region. libretexts.org The C=C and C=N stretching vibrations within the quinoline ring system would give rise to absorptions in the 1500-1650 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would be expected in the 1050-1085 cm⁻¹ region. uniroma1.itdocbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system in this compound contains conjugated π-systems, which will absorb UV light, leading to characteristic absorption maxima (λ_max). The position and intensity of these absorptions can provide insights into the electronic structure of the molecule. The presence of aromatic and other organic chromophores within the compound can be confirmed with this technique. d-nb.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| Aromatic C=C/C=N | Stretching | 1500-1650 | Medium to Weak |

| Alcohol C-O | Stretching | 1050-1085 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. chemmethod.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for purification. jst.go.jpnih.gov The choice of solvent system (mobile phase) is optimized to achieve effective separation of the desired product from any unreacted starting materials or byproducts.

Thin-layer chromatography (TLC) is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. rsc.org High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes. Analytical HPLC provides a quantitative measure of the purity of the compound by separating it from any impurities, with the purity often expressed as a percentage of the total peak area.

Gas chromatography (GC), if the compound is sufficiently volatile and thermally stable, can also be employed for purity assessment. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample.

Table 4: Chromatographic Methods for this compound

| Technique | Purpose | Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate Gradient |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Method Development | Silica Gel | Hexane/Ethyl Acetate |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Purification | C18 Reverse Phase | Acetonitrile/Water Gradient |

Computational Chemistry and Molecular Modeling Studies of 3 Quinolin 3 Yl Propan 1 Ol and Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. biointerfaceresearch.com By calculating parameters such as frontier molecular orbitals and electrostatic potential, DFT provides a foundational understanding of a compound's reactivity and interaction profile. biointerfaceresearch.comuantwerpen.beresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org The energy gap between HOMO and LUMO indicates the molecule's susceptibility to electronic excitation. A smaller energy gap suggests higher reactivity and a greater ease of charge transfer within the molecule, which can be a significant factor in its biological activity. scirp.orgnih.gov

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals provides insight into their reactive sites. uantwerpen.be Analysis of these orbitals helps in understanding the charge transfer characteristics of the molecule upon excitation. uantwerpen.bearxiv.org Time-dependent DFT (TD-DFT) calculations can further elucidate the nature of electronic transitions and charge transfer. uantwerpen.be

Table 1: Frontier Molecular Orbital Data for Quinoline Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Analog 1 | -5.31 | -3.24 | 2.07 |

| Analog 2 | -4.92 | -2.93 | 1.99 |

Note: Data is illustrative and based on typical values for quinoline derivatives found in computational studies. scirp.orgbeilstein-journals.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying electron density. Electrophilic (electron-poor) and nucleophilic (electron-rich) sites can be visually identified, providing clues about how the molecule will interact with other molecules. researchgate.net

Quantum chemical parameters such as chemical hardness, softness, and electronegativity, derived from HOMO-LUMO energies, offer quantitative measures of a molecule's reactivity and stability. scirp.orgnih.gov For instance, a higher value of chemical softness indicates greater polarizability and reactivity. nih.gov

Table 2: Quantum Chemical Parameters for a Quinoline Derivative

| Parameter | Value |

| Chemical Hardness (η) | 2.415 eV |

| Chemical Softness (S) | 0.414 eV⁻¹ |

| Electronegativity (χ) | 4.231 eV |

Note: These values are representative and derived from DFT calculations on quinoline-based compounds. scirp.org

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. tandfonline.comnih.govderpharmachemica.com

For analogs of 3-(Quinolin-3-yl)propan-1-ol, docking studies have been employed to investigate their binding affinities and interactions with various biological targets. For example, quinolinyl-propan-2-ol derivatives have been docked against DNA gyrase from M. tuberculosis and S. aureus, showing significant docking scores and suggesting their potential as antibacterial agents. tandfonline.comnih.govresearchgate.net The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity. nih.govresearchgate.netnih.gov

Table 3: Molecular Docking Scores of Quinoline Analogs Against DNA Gyrase

| Compound | Target | PDB ID | Binding Energy (kcal/mol) |

| Quinolinyl-propan-2-ol analog | S. aureus DNA gyrase | 2XCT | -8.291 |

| Quinolinyl-propan-2-ol analog | M. tuberculosis DNA gyrase | 5BS8 | -8.885 |

Source: Data from studies on quinolinyl-propan-2-ol derivatives. tandfonline.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational stability and the dynamics of their interaction over time. mdpi.comscielo.org.mx By simulating the movements of atoms and molecules, MD can validate the stability of binding poses predicted by molecular docking. tandfonline.comresearchgate.net

In studies of quinolinyl-propan-2-ol derivatives complexed with DNA gyrase, MD simulations have shown that the interactions between the ligand and the active site residues remain consistent throughout the simulation, indicating a stable binding complex. tandfonline.comnih.govresearchgate.net Analysis of parameters like the root-mean-square deviation (RMSD) of the protein backbone helps to assess the stability and conformational changes of the protein-ligand complex during the simulation. researchgate.net

In Silico Prediction of Relevant Biological Attributes for Lead Compound Discovery

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netresearchgate.net In silico tools can predict these properties, helping to identify compounds with favorable drug-like characteristics and reducing the likelihood of late-stage failures in drug development. arabjchem.orgnih.gov

For quinoline derivatives, various web-based platforms and software are used to predict ADMET properties. researchgate.netarabjchem.org These predictions, along with assessments of drug-likeness based on rules like Lipinski's Rule of Five, help in the selection of promising lead compounds for further experimental investigation. researchgate.net For instance, hybrids of imatinib (B729) with quinoline have been synthesized and evaluated, with molecular docking suggesting a competitive inhibition mechanism. mdpi.com

Preclinical Biological Investigations and Structure Activity Relationships Sar

Antimicrobial and Antitubercular Activities

Quinoline-based structures are foundational to numerous antimicrobial agents, with research demonstrating their efficacy against a spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govnih.gov The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is critical for bacterial replication. tandfonline.com

Derivatives structurally related to 3-(Quinolin-3-yl)propan-1-ol have demonstrated significant antimicrobial properties. A series of 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives were synthesized and evaluated for their in vitro activity against several bacterial strains. tandfonline.com Many of these compounds exhibited moderate to good antibacterial effects. tandfonline.com For instance, certain quinoline-thiazole hybrids have shown potent activity against both Gram-positive and Gram-negative bacteria. acs.org One such derivative, compound 4g , was found to be four times more effective against E. coli strains than the standard drug chloramphenicol. acs.org Similarly, quinoline-based hydroxyimidazolium hybrids have been shown to inhibit the growth of Staphylococcus aureus, with hybrid 7b displaying a potent Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. mdpi.com

In the realm of antifungal research, quinoline (B57606) derivatives have also shown promise. nih.gov Quinoline–thiazole derivatives were active against various fungal cells, with naphthalen-1-yl substitution (4m ) proving to be the most effective. acs.org Quinoline-based hydroxyimidazolium hybrids showed notable activity against Cryptococcus neoformans and moderate activity against Candida and Aspergillus species. mdpi.com However, some synthesized quinoline-hydrazone derivatives showed no antimicrobial activity against E. coli or S. aureus. nih.gov

| Compound Class | Specific Derivative | Organism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Quinoline-Thiazole Hybrid | Compound 4g | Escherichia coli (ATCC 35218) | 7.81 | acs.org |

| Quinoline-Thiazole Hybrid | Compound 4g | Escherichia coli (ATCC 25922) | 3.91 | acs.org |

| Quinoline-Thiazole Hybrid | Compound 4g | Methicillin-resistant S. aureus (MRSA) | 3.91 | acs.org |

| Quinoline-Thiazole Hybrid | Compound 4m | Methicillin-resistant S. aureus (MRSA) | 7.81 | acs.org |

| Quinoline-Hydroxyimidazolium Hybrid | Hybrid 7b | Staphylococcus aureus | 2 | mdpi.com |

| Quinoline-Hydroxyimidazolium Hybrid | Hybrid 7c/7d | Cryptococcus neoformans | 15.6 | mdpi.com |

| 1,2,3-Triazolyl-quinolinyl-propan-2-ol | General | Mycobacterium tuberculosis H37Rv | 0.8-12.5 | tandfonline.com |

A critical area of research is the development of agents effective against drug-resistant pathogens. Quinoline derivatives have shown potential in this regard. nih.gov Certain quinoline-isoxazole based compounds retained their antitubercular activity against strains of Mycobacterium tuberculosis (Mtb) that were resistant to standard drugs like rifampin, isoniazid, and streptomycin. acs.org Similarly, novel isatin-tethered quinolines demonstrated potent activity against multi and extensively drug-resistant Mtb, with one derivative, Q8b , showing a MIC of 0.06 µg/mL, a hundred-fold increase in activity compared to a lead compound. mdpi.com

The effectiveness of quinoline derivatives also extends to other resistant bacteria. For example, specific quinoline-thiazole hybrids were found to be significantly more effective against methicillin-resistant S. aureus (MRSA) than the standard drug chloramphenicol. acs.org Furthermore, the structure-activity relationship (SAR) of newly synthesized quinoline derivatives has been analyzed to understand their ability to reverse multidrug resistance (MDR) in cancer cells, indicating a broader potential for this scaffold in overcoming resistance mechanisms. nih.gov

Anticancer and Cytotoxic Activities in Cell Lines

The quinoline scaffold is a key component of several anticancer agents, and its derivatives have been extensively investigated for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. arabjchem.orgarabjchem.orgglobalresearchonline.net

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a variety of human cancer cell lines. A series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against liver (HepG2), ovarian (SK-OV-3), and lung (NCI-H460) cancer cell lines. nih.gov Another study found that certain 3-quinoline derivatives showed remarkable cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values as low as 29.8 µmol L−1. arabjchem.org

Quinoline-chalcone hybrids have also been identified as potent anticancer agents. nih.gov Some of these compounds exhibited more potent activity against breast (MCF-7), lung (A-549), and melanoma (A375) cancer cell lines than the positive control, doxorubicin. nih.gov The cytotoxic effects are often dose-dependent, and mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govmdpi.com

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| 3-Quinoline Acrylamide Derivative | Compound 11 | MCF-7 (Breast) | 29.8 µmol L−1 | arabjchem.org |

| 3-Quinoline Benzol[f]chromene Derivative | Compound 12 | MCF-7 (Breast) | 39.0 µmol L−1 | arabjchem.org |

| Quinoline-Chalcone Hybrid | Compound 63 | Caco-2 (Colon) | 5.0 µM | nih.gov |

| Quinoline-Chalcone Hybrid | Compound 64 | Caco-2 (Colon) | 2.5 µM | nih.gov |

| N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | Compound 45 | MCF-7 (Breast) | 1.32 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Compound 3h | General (4 cancer lines) | 22-31 nM (GI50) | mdpi.com |

| Imatinib-Quinoline Hybrid | Compound 2g | K562 (Leukemia) | 0.9 µM (CC50) | nih.gov |

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Quinoline-based compounds have emerged as a versatile scaffold for the development of potent kinase inhibitors. globalresearchonline.netnih.gov The 3H-pyrazolo[4,3-f]quinoline moiety, for instance, has been identified as a privileged kinase inhibitor scaffold, demonstrating potent, nanomolar inhibition of kinases such as FLT3 and CDK2. purdue.edu

Derivatives of this scaffold have also shown potent inhibition of haspin kinase, a promising anticancer target, with IC50 values as low as 14 nM. researchgate.net Furthermore, hybrids of the existing drug imatinib (B729) with quinoline have been synthesized and evaluated as BCR-ABL tyrosine kinase inhibitors for chronic myeloid leukemia. nih.gov While specific data on the direct inhibition of Pim-1 Kinase by this compound is not prominently available in the reviewed literature, the broad activity of the quinoline scaffold against a wide range of kinases suggests this is a plausible area for future investigation. nih.gov

Modulation of Neurological Pathways and Targets

The utility of the quinoline scaffold extends to the central nervous system (CNS). nih.gov Research has identified quinoline derivatives that can modulate neurological pathways and targets, indicating potential for treating neurodegenerative diseases and other CNS disorders. researchgate.net A critical structural feature for this activity appears to be the presence of a substituent at the 3-position of the quinoline ring. researchgate.net

One study focused on the synthesis of 4-aminoquinolines as antagonists for the α2C-adrenoceptor, a target implicated in neurological and psychiatric conditions. researchgate.net This work led to the discovery of compounds with high potency and selectivity for the α2C-adrenoceptor subtype. For example, (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol demonstrated an antagonist potency of 8.5 nM for this receptor. researchgate.net The investigation highlighted that a substituent in the 3-position of the quinoline ring was absolutely essential for this biological activity, underscoring the importance of this specific structural motif for neurological target engagement. researchgate.net

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's chemical structure and its biological activity is fundamental to medicinal chemistry. For quinoline-propanol derivatives, SAR studies have provided insights into how modifications to the quinoline ring and the propanol (B110389) chain influence their pharmacological effects. researchgate.netnih.govrsc.orge3s-conferences.org

The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the aromatic ring system. orientjchem.org

Quinoline Ring: In the context of PDE5 inhibition, an electron-withdrawing group at the C6-position of the quinoline ring was found to substantially improve potency. researchgate.net Furthermore, adding an ethyl group at the C8-position enhanced both potency and selectivity against other PDE isozymes. researchgate.net For anticonvulsant activity, studies on 8-alkoxy-quinoline derivatives showed that the length of the alkoxy chain influenced efficacy, with an 8-octoxy group being optimal in one series. nih.gov

Propanol Chain: The chain itself and its terminal groups are critical for activity. In the investigation of anticonvulsant and antihypertensive agents, the presence of a 2-hydroxypropyloxy chain was a key feature for the most active compounds. nih.gov The nature of the terminal amine group on this chain (e.g., piperazino, imidazolo, or substituted piperazino) was a primary determinant of the potency and specific activity (anticonvulsant vs. antihypertensive). nih.govnottingham.edu.my

Chirality is a critical factor in drug design, as biological targets like enzymes and receptors are themselves chiral and can interact differently with the enantiomers of a drug molecule. nih.govbenthamdirect.comnih.govrsc.orgmdpi.comnih.gov This can lead to one enantiomer being more potent, having a different activity, or being less toxic than the other. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical modeling approach used to understand the relationship between the physicochemical properties of a series of chemical compounds and their biological activities. wikipedia.org These models aim to develop a mathematical equation that relates the chemical structure of a molecule to a specific biological response, thereby enabling the prediction of activity for new, unsynthesized compounds. wikipedia.org While extensive QSAR studies have been conducted on various classes of quinoline derivatives to explore their potential as therapeutic agents, specific QSAR models focusing exclusively on this compound are not prominently featured in publicly available research. benthamscience.commdpi.comnih.gov However, the principles of QSAR can be applied to understand the structural requirements for the activity of this compound and to guide the design of more potent analogues.

A typical QSAR study involves defining a "training set" of molecules with structural similarities to this compound and their experimentally determined biological activities (e.g., inhibitory concentration, IC₅₀). Various molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated. These descriptors fall into several categories, including:

Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., Hammett constants, dipole moment, partial atomic charges).

Steric Descriptors: These describe the size and shape of the molecule (e.g., molar refractivity, Taft steric parameters).

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., the partition coefficient, logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) to establish a correlation between a selection of these descriptors and the observed biological activity. nih.gov The resulting QSAR equation can highlight which properties are crucial for the desired biological effect.

To illustrate the application of this methodology, a hypothetical QSAR analysis was conceptualized for a series of analogues of this compound. In this notional study, modifications would be made to the quinoline ring and the propanol side chain. The biological activity and key descriptors for these hypothetical compounds are presented below.

Table 1: Hypothetical Data for QSAR Analysis of this compound Analogues This table is for illustrative purposes only and does not represent experimental data.

| Compound | R1-Substituent | R2-Substituent | log(1/IC₅₀) | logP | Molar Refractivity (MR) | Dipole Moment (μ) |

|---|---|---|---|---|---|---|

| 1 | H | H | 4.50 | 2.10 | 58.6 | 2.5 |

| 2 | 6-Cl | H | 5.15 | 2.80 | 63.6 | 3.1 |

| 3 | 6-F | H | 4.85 | 2.24 | 59.5 | 3.0 |

| 4 | 7-CH₃ | H | 4.75 | 2.62 | 63.2 | 2.4 |

| 5 | H | α-CH₃ | 4.30 | 2.55 | 63.2 | 2.6 |

| 6 | 6-OCH₃ | H | 5.30 | 2.05 | 66.4 | 2.8 |

| 7 | 6-NO₂ | H | 5.50 | 2.08 | 66.8 | 4.5 |

| 8 | H | β-CH₃ | 4.40 | 2.55 | 63.2 | 2.5 |

From such a dataset, a hypothetical QSAR equation could be generated, for instance:

log(1/IC₅₀) = 0.85(logP) - 0.05(MR) + 0.45(μ) + 2.50

Interpretation of the Hypothetical QSAR Model:

logP (Hydrophobicity): The positive coefficient (0.85) suggests that increasing the lipophilicity of the compound analogues could lead to enhanced biological activity. This might indicate that the molecule needs to cross cellular membranes to reach its target.

MR (Molar Refractivity): The small negative coefficient (-0.05) suggests that steric bulk is not a primary driver of activity and might have a slightly negative impact. This implies that the binding pocket of the biological target might be sterically constrained.

μ (Dipole Moment): The positive coefficient (0.45) indicates that a higher dipole moment, reflecting a more polar molecule or the presence of specific electronic features, is favorable for activity. This could point towards the importance of dipole-dipole interactions or hydrogen bonding with the target receptor.

The statistical validation of such a model is crucial and would typically involve assessing parameters like the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation on a separate "test set" of compounds to ensure the model's predictive power. nih.gov A validated QSAR model serves as a powerful tool, providing quantitative insights into the structure-activity relationships and guiding the rational design of new, more potent derivatives of this compound for further preclinical investigation.

Molecular Mechanisms of Action of 3 Quinolin 3 Yl Propan 1 Ol and Derived Analogs

Interaction with Nucleic Acids (e.g., DNA Intercalation, G-quadruplex Stabilization)

The planar aromatic structure of the quinoline (B57606) ring is a key feature that facilitates its interaction with nucleic acids, representing a significant mechanism for its biological effects. Quinoline derivatives have been shown to engage with DNA through two primary modes: intercalation and stabilization of non-canonical structures like G-quadruplexes.

DNA Intercalation: Certain quinoline analogs function as DNA intercalating agents. This process involves the insertion of the flat quinoline ring system between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA structure, disrupting essential cellular processes such as DNA replication and transcription. For instance, some quinoline-based compounds have been found to intercalate into DNA that is bound by enzymes like DNA methyltransferases, thereby inhibiting their function. researchgate.netnih.gov This mode of action is not solely dependent on the quinoline core but can be influenced by various substituents on the ring system. The proposed mechanism of action for some antineoplastic quinolinium compounds involves their ability to intercalate into DNA, which is considered an initial step leading to their cytotoxic activity. tocris.com

G-quadruplex Stabilization: G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich sequences, commonly found in telomeres and gene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate the expression of oncogenes, such as c-myc, making G4 ligands promising candidates for anticancer therapies. nih.govnih.gov Quinoline derivatives have emerged as a significant class of G4-stabilizing ligands. nih.gov Their planar aromatic surface allows them to stack on the external G-quartets of the G4 structure, enhancing its stability. nih.govresearchgate.net Molecular modeling and biophysical assays have demonstrated that specific structural modifications, such as the strategic placement of charged groups or the creation of macrocyclic structures, can enhance both the affinity and selectivity of quinoline-based ligands for G4 DNA over duplex DNA. nih.govresearchgate.net This targeted stabilization can effectively block DNA polymerization and replication, contributing to the antiproliferative effects of these compounds. nih.govnih.gov

| Interaction Type | Mechanism | Biological Consequence | Example Analogs/Derivatives |

| DNA Intercalation | Insertion of the planar quinoline ring between DNA base pairs. | Disruption of DNA replication and transcription; enzyme inhibition. | Benzazolo[3,2-alpha]quinolinium compounds tocris.com |

| G-quadruplex Stabilization | Stacking on the external G-quartets of G4 structures. | Inhibition of telomerase; downregulation of oncogenes (e.g., c-myc). nih.govnih.gov | Bis-indole quinolines, quindoline analogs nih.govresearchgate.net |

Enzyme and Receptor Binding Modalities

Beyond direct nucleic acid interactions, 3-(Quinolin-3-yl)propan-1-ol and its analogs exert their effects by binding to and modulating the function of various enzymes and receptors that are crucial for cellular function and signaling.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. Quinoline derivatives, particularly the fluoroquinolones, are famous for their potent inhibition of this enzyme. The mechanism involves the formation of a quinolone-enzyme-DNA complex, which stalls the replication fork, leading to the inhibition of DNA synthesis and ultimately bacterial cell death. researchgate.net

Recent studies on compounds structurally related to this compound, such as 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives, have reinforced this mechanism. In silico molecular docking studies have been conducted to investigate the plausible mode of action for their antibacterial activity. These studies revealed significant docking scores against DNA gyrase from both Staphylococcus aureus and Mycobacterium tuberculosis, indicating a strong binding affinity and a high potential for enzyme inhibition. nih.gov For example, one of the most active compounds showed docking scores of -8.291 Kcal/mol and -8.885 Kcal/mol against S. aureus and M. tuberculosis DNA gyrase, respectively. nih.gov

| Compound Series | Target Enzyme | PDB ID | Docking Score Range (Kcal/mol) |

| 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives | S. aureus DNA gyrase | 2XCT | -7.087 to -9.532 nih.gov |

| 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives | M. tuberculosis DNA gyrase | 5BS8 | -6.621 to -9.543 nih.gov |

Analogs of this compound can profoundly influence intracellular signaling pathways that govern fundamental cellular processes like proliferation and programmed cell death (apoptosis). One key mechanism is the induction of a DNA damage response. Certain quinoline compounds have been shown to provoke this response through the activation of the p53 tumor suppressor protein in cancer cells. nih.gov Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Furthermore, quinoline derivatives can target specific components of signaling cascades. For example, by stabilizing the G-quadruplex in the promoter region of the c-myc oncogene, these compounds can downregulate its expression. nih.gov Since c-myc is a critical transcription factor that drives cell proliferation, its inhibition leads to the arrest of cancer cell growth. The biological activity of some acridine derivatives, which share a similar polycyclic aromatic structure with quinolines, has been shown to suppress cell proliferation and induce a transient cytostatic action, further highlighting the role of this class of compounds in modulating cell cycle distribution. researchgate.net

The versatility of the quinoline scaffold allows for its modification to achieve high affinity and selectivity for a range of specific enzyme and receptor targets.

Pim-1 Kinase: The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target in oncology. nih.gov Quinoline and quinolone derivatives have been successfully designed as potent inhibitors of Pim-1 kinase. researchgate.netnih.gov Structure-based drug design has revealed that an electron-deficient quinoline core can form strong interactions with the hinge region of the Pim-1 kinase active site, leading to effective inhibition. nih.gov

Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation. wikipedia.orgmedicalnewstoday.com PDE5 inhibitors are widely used for treating erectile dysfunction and pulmonary hypertension. wikipedia.org A series of quinoline derivatives has been synthesized and evaluated for PDE5 inhibitory activity, with some compounds showing high potency and selectivity. nih.gov One particular analog demonstrated an IC₅₀ value of 0.27 nM, showcasing its potential for therapeutic development. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel that functions as a sensor for pain and heat. wikipedia.org Antagonists of this receptor are being investigated as potential analgesics. Novel N-quinolinyl and N-isoquinolinyl carboxamides have been identified as potent antagonists of the TRPV1 ion channel. researchgate.net A quinoline carboxamide derivative, for instance, showed excellent potency against human TRPV1 with a pIC₅₀ value of 8.1. researchgate.net

| Target | Action | Significance | Example Analog Class |

| Pim-1 Kinase | Inhibition | Anticancer (cell cycle arrest, apoptosis) nih.gov | Pyridine-quinoline hybrids nih.gov |

| PDE5 | Inhibition | Vasodilation (erectile dysfunction, pulmonary hypertension) nih.gov | Quinoline derivatives nih.gov |

| TRPV1 | Antagonism | Analgesia (pain relief) researchgate.net | N-quinolinylnicotinamides researchgate.net |

Chelation of Metal Ions and its Biological Implications

The ability to chelate metal ions is another important molecular mechanism contributing to the biological profile of quinoline derivatives. Chelation involves the formation of coordinate bonds between a central metal ion and a ligand, in this case, the quinoline-based molecule, to form a stable, ring-like complex. mdpi.com This interaction can sequester essential metal ions, disrupting their physiological functions within cells, or facilitate their transport across cell membranes.

The 8-hydroxyquinoline scaffold is particularly well-known for its potent metal-chelating ability, with the nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group forming a bidentate chelation site for divalent metal ions. nih.gov This property is central to the antimicrobial activity of compounds like nitroxoline (5-nitro-8-hydroxyquinoline). nih.gov By chelating essential transition metals such as magnesium (Mg²⁺) and manganese (Mn²⁺), these compounds can inhibit metal-dependent enzymes and disrupt bacterial homeostasis. nih.gov

This chelating ability is also directly linked to the antibacterial mechanism of quinolones that target DNA gyrase. The affinity of quinolones for metal ions is a crucial aspect of their activity, where they are believed to bind to the DNA-gyrase complex via a magnesium ion, leading to the inhibition of DNA synthesis. researchgate.net The formation of complexes between quinoline derivatives and metal ions like copper (Cu²⁺) and iron (Fe³⁺) can also lead to the generation of free radicals, suggesting a role in inducing oxidative stress, which has implications for their potential anticancer activity. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Findings on 3-(Quinolin-3-yl)propan-1-ol Research

Research specifically focused on this compound is limited, with the compound primarily serving as a structural motif or intermediate in broader studies. The key findings are associated with its inclusion in larger, more complex molecules rather than its intrinsic properties. For instance, the quinoline-propanol skeleton is a core component in the synthesis of novel hybrid molecules. Studies on related structures, such as 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives, have demonstrated significant antimicrobial and antitubercular activities tandfonline.com. This suggests that the this compound scaffold can be a valuable platform for developing new therapeutic agents. The research underscores the importance of the quinoline (B57606) nucleus as a "privileged scaffold" in medicinal chemistry, known for its wide range of pharmacological activities including anticancer, antimalarial, and antibacterial effects orientjchem.orgrsc.orgnih.gov. The propanol (B110389) side chain provides a crucial site for further chemical modification, enabling the creation of diverse derivatives for biological screening.

Emerging Avenues for Further Academic Exploration

The unique structure of this compound, featuring a versatile quinoline core and a reactive terminal alcohol, opens several promising avenues for future academic research.

Development of Novel Hybrid Therapeutics: The terminal hydroxyl group is an ideal handle for synthesizing hybrid molecules through esterification or etherification. This allows for the coupling of the quinoline moiety with other pharmacophores, potentially creating dual-action drugs to overcome challenges like drug resistance nih.gov. Exploring hybrids with benzimidazoles, triazoles, or other heterocyclic systems could yield potent new anticancer or antimicrobial agents nih.gov.

Probe for Structure-Activity Relationship (SAR) Studies: The compound is an excellent starting material for systematic SAR studies orientjchem.org. Modifications can be made at several positions:

The Propanol Linker: Altering the length and flexibility of the alkyl chain.

The Hydroxyl Group: Converting it into esters, ethers, amines, or other functional groups to modulate lipophilicity and target interaction.

The Quinoline Ring: Introducing various substituents onto the benzene (B151609) or pyridine (B92270) part of the quinoline system to enhance potency and selectivity rsc.orgnih.gov.

Applications in Materials Science: Quinoline derivatives have found applications in industry as components of dyes, and in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells researchgate.net. The photophysical properties of this compound and its derivatives could be investigated for potential use in these advanced materials.

Exploration of Untapped Biological Activities: While quinolines are well-known for antimicrobial and anticancer effects, their potential in other therapeutic areas is also emerging nih.govmdpi.com. Future research could screen this compound and its derivatives for neuroprotective, anti-inflammatory, or antiviral activities, expanding the therapeutic landscape of this chemical class mdpi.com.

Challenges and Opportunities in Quinoline-Propanol Chemistry and Biology

The exploration of quinoline-propanol chemistry faces both hurdles and significant opportunities for innovation.

Challenges:

Regioselective Synthesis and Functionalization: A primary challenge in quinoline chemistry is achieving site-selective functionalization of the quinoline ring rsc.org. While methods for C-H activation at positions C2 and C8 are relatively established, selectively modifying other positions like C3 (where the propanol group is attached) can be complex and require multi-step syntheses or sophisticated catalytic systems mdpi.comnih.gov. Further derivatization of the quinoline ring of the title compound would need to overcome these synthetic hurdles.

Pharmacokinetic and Toxicity Profiles: A significant challenge in translating quinoline-based compounds into clinical practice is managing their potential toxicity and off-target effects mdpi.comnumberanalytics.com. Optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to ensure efficacy while minimizing adverse effects remains a critical obstacle in the drug development process mdpi.com.

Understanding Mechanisms of Action: For many biologically active quinoline derivatives, the precise molecular mechanism of action is not fully understood. Elucidating how these compounds interact with their biological targets is essential for rational drug design and the development of next-generation therapeutics.

Opportunities:

Chemical Versatility: The quinoline scaffold is exceptionally versatile, allowing for extensive chemical modification to fine-tune its biological activity orientjchem.orgnumberanalytics.com. The presence of the propanol side chain in this compound adds another layer of modifiability, providing a rich chemical space for drug discovery.

Combating Drug Resistance: The ability to synthesize novel quinoline derivatives and hybrids offers a powerful strategy for combating antimicrobial and anticancer drug resistance researchgate.net. New molecular architectures based on the quinoline-propanol scaffold may be effective against resistant strains or cancer cells.

Advancements in Catalysis: Ongoing advancements in transition-metal catalysis are creating new and more efficient ways to synthesize and functionalize quinoline rings rsc.orgmdpi.com. These modern synthetic methods provide the opportunity to build libraries of complex quinoline-propanol derivatives that were previously inaccessible. This accelerates the drug discovery process and broadens the therapeutic potential of the quinoline chemical space rsc.org.

Q & A

Q. What synthetic routes are commonly employed for 3-(Quinolin-3-yl)propan-1-ol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling quinoline derivatives with propanol precursors. Key steps may include:

- Nucleophilic substitution or Grignard reactions to attach the quinoline moiety to the propanol backbone.

- Catalytic hydrogenation (e.g., using Lindlar catalyst or palladium nanoparticles) to reduce intermediates .

Critical parameters: - Temperature : Excess heat can lead to side reactions (e.g., dehydration).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst selection : Palladium-based catalysts improve regioselectivity in coupling steps .

Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon backbone structure. Aromatic protons from the quinoline ring appear in the 7–9 ppm range .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray crystallography : SHELX software refines crystal structures, while ORTEP-3 visualizes molecular geometry .

- Infrared (IR) Spectroscopy : Detects hydroxyl (-OH) stretches (~3200–3600 cm) and aromatic C=C vibrations .

Advanced Research Questions

Q. How can the anti-tubercular activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- In vitro assays :

- Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv.

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .

- Comparative analysis : Benchmark activity against standard drugs (e.g., isoniazid) and structurally similar compounds (e.g., quinoline-3-carboxamides) to establish structure-activity relationships (SAR) .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., with M. tuberculosis enoyl-ACP reductase).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over time (≥100 ns trajectories).

- Quantum Mechanical Calculations : DFT models predict electronic properties influencing reactivity .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature, cell lines).

- Meta-analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., solvent effects in assays).

- SAR-driven hypothesis testing : Synthesize analogs with systematic structural variations (e.g., halogen substitution) to isolate activity determinants .

Q. What strategies enhance enantiomeric purity during the synthesis of this compound?

- Methodological Answer :

- Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation steps .

- Chiral Resolution : Employ chiral stationary phases in HPLC or enzymatic kinetic resolution.

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during optimization .

Q. What experimental methodologies elucidate the mechanism of action of this compound in biochemical pathways?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Metabolic profiling : Use LC-MS to track metabolite formation in cell lysates, identifying pathways affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.